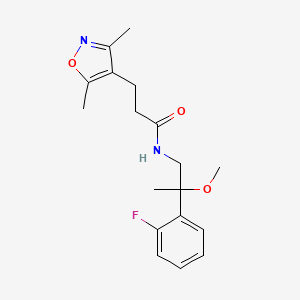

Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

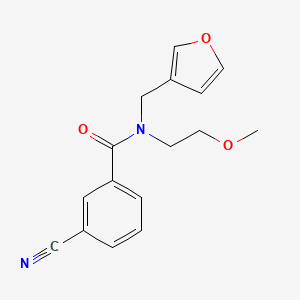

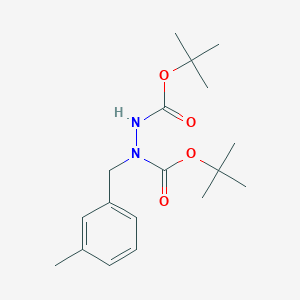

“Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a heterocyclic compound that has been extensively studied for its physical and chemical properties, biological activities, and potential applications in various fields of research and industry. It is a derivative of pyrrolidine and has a pyridine and thiazole ring attached to it .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic moieties like pyrimidine and pyrrolidine . These moieties are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . The synthesis process usually involves the preparation of libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis

The molecular structure of “Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is likely to be complex due to the presence of multiple heterocyclic rings. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving “Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” are likely to be complex due to the presence of multiple reactive sites. The reactions may involve the formation of novel 2- (pyridin-2-yl) pyrimidine derivatives . The reaction conditions are usually mild and metal-free .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complexes

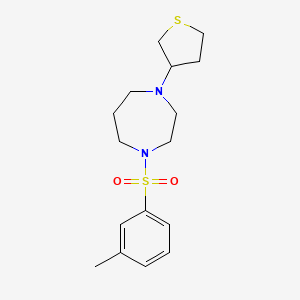

The ligand L forms coordination complexes with transition metal ions such as FeII, CoII, and NiII. For instance, three complexes—[Fe2(L)2Cl4], [Co2(L)2Cl4], and [Ni(L)2Cl2]·CH2Cl2—were synthesized from the reactions of L with chloride salts of these metal ions. These complexes were characterized by single-crystal X-ray diffraction analysis . Notably:

Anti-Inflammatory and Analgesic Activities

Indole derivatives, including compounds related to L , have shown potential biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic properties .

Anti-Fibrotic Activity

Novel heterocyclic compounds containing pyridine and pyrimidine moieties, similar to L , were evaluated for their anti-fibrotic activities. Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated better anti-fibrotic effects than Pirfenidone and Bipy55′DC .

Zukünftige Richtungen

The future directions for “Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” could involve further exploration of its potential biological activities. Compounds with similar structures have shown promising results in the treatment of fibrosis . Therefore, it might be worthwhile to investigate the potential of “Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” in this regard.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, imidazole derivatives can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Biochemical Pathways

For example, some imidazole derivatives can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

pyridin-2-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(11-3-1-2-5-14-11)16-7-4-10(9-16)18-13-15-6-8-19-13/h1-3,5-6,8,10H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNXZDMXGKKVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)

![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)

![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)

![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)